![molecular formula C23H26F3N5O5 B6605722 (4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid CAS No. 2648868-65-7](/img/structure/B6605722.png)
(4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3’-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a spiro structure, which is known for its unique chemical properties and stability. The presence of trifluoroacetic acid adds to its reactivity and potential for diverse chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core spiro structure This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can be used to modify the compound’s properties.
Reduction: Reduction reactions can be employed to alter specific parts of the molecule, potentially leading to new derivatives with different characteristics.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups, providing a pathway for the synthesis of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound’s reactivity and stability could make it useful in the design of new therapeutic agents, particularly for targeting specific pathways or receptors.
Industry: Its chemical properties may be exploited in various industrial processes, such as catalysis or the production of specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoroacetic acid group may enhance its binding affinity or alter its pharmacokinetic properties, making it more effective in certain applications. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds include other spiro structures and molecules containing trifluoroacetic acid. Examples might include:
Spiro[cyclohexane-1,3’-indoline]: Known for its stability and unique reactivity.
Trifluoroacetic acid derivatives: Widely used in organic synthesis for their strong acidity and ability to introduce trifluoromethyl groups.
Uniqueness
What sets this compound apart is the combination of its spiro structure with the trifluoroacetic acid moiety, providing a unique set of chemical properties
特性
IUPAC Name |
(4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3.C2HF3O2/c1-15-11-23-20(28)21(13-22-14-21)9-5-6-10-29-17-12-26(16-7-3-2-4-8-16)25-18(17)19(27)24-15;3-2(4,5)1(6)7/h2-8,12,15,22H,9-11,13-14H2,1H3,(H,23,28)(H,24,27);(H,6,7)/b6-5+;/t15-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBPFGUGKHSXEO-RPJLXTCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2(CC=CCOC3=CN(N=C3C(=O)N1)C4=CC=CC=C4)CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC(=O)C2(C/C=C/COC3=CN(N=C3C(=O)N1)C4=CC=CC=C4)CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N5O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
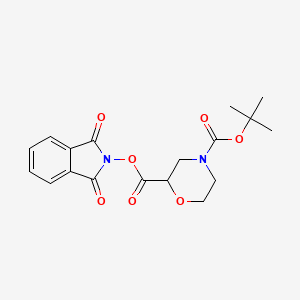

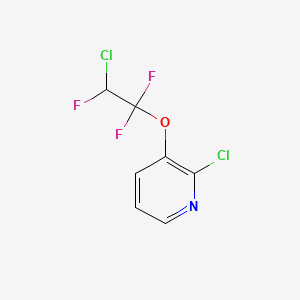
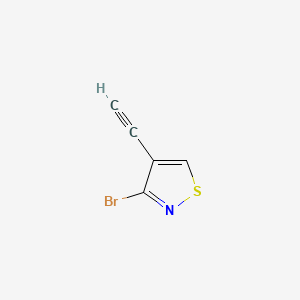
![ethyl2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
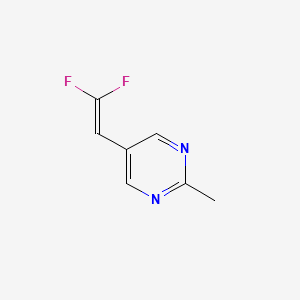
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)
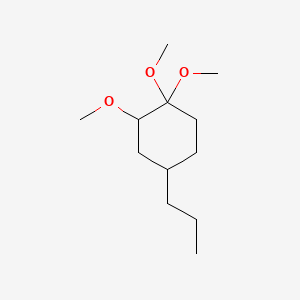
![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6605717.png)
![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)
![tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B6605735.png)
